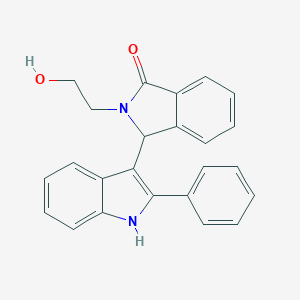
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CMOP is a derivative of the amino acid leucine and has been shown to exhibit promising biological activity.
作用機序
The exact mechanism of action of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid is not fully understood; however, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. Specifically, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators such as leukotrienes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to exhibit a number of biochemical and physiological effects. In addition to its antiproliferative and anti-inflammatory activities, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth.
実験室実験の利点と制限
One advantage of using 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers.
One limitation of using 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its potential toxicity. While 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
将来の方向性
There are several potential future directions for research involving 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid and to determine its toxicity in vivo. Finally, the synthesis of novel derivatives of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid may lead to the discovery of compounds with even greater biological activity.
合成法
The synthesis of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid involves a multistep process that begins with the reaction of leucine with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-4-methylaniline to form the desired product, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid.
科学的研究の応用
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid |
|---|---|
分子式 |
C13H16ClNO3 |
分子量 |
269.72 g/mol |
IUPAC名 |
5-(3-chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-8(6-13(17)18)5-12(16)15-10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
ODMYPBOFBHCLOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)CC(=O)O)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)

![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)